1-Bromo-3-(2-fluoroethanesulfonyl)benzene
Overview
Description
1-Bromo-3-(2-fluoroethanesulfonyl)benzene, also known as BFB, is a synthetic chemical compound belonging to the class of organic compounds called halobenzenes1. It has a molecular formula of C8H8BrFO2S and a molecular weight of 267.12 g/mol1.
Synthesis Analysis
The synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is not explicitly mentioned in the search results. However, it is known to be a synthetic chemical compound1.Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and an ethanesulfonyl group1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not explicitly mentioned in the search results. However, it is known to be a liquid at room temperature1.Scientific Research Applications
SuFEx Click Chemistry
"1-Bromo-3-(2-fluoroethanesulfonyl)benzene" has been highlighted for its potential in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, offering a new fluorosulfonylation reagent known as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This compound possesses three reactive sites (vinyl, bromide, and sulfonyl fluoride) making it an effective tris-electrophile and a valuable addition to the SuFEx tool cabinet. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating a direct route to these compounds (Leng & Qin, 2018).
Solid-State Emissive Fluorophores
Another application involves the development of novel fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, which shows high fluorescence emission and photostability. These compounds are solid-state emissive, water-soluble, and independent of solvent and pH with high quantum yields and large Stokes shifts. This breakthrough provides a minimalistic approach to designing green fluorophores using a single benzene ring, moving away from traditional extended π-conjugated systems (Beppu et al., 2015).
Novel Indoles Synthesis
The compound and its derivatives have been used as catalysts for the synthesis of novel 3-substituted indoles under solid-state conditions. This methodology employs poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide [TBBDA] to achieve good to high yields of 3-substituted indoles from indoles, aldehydes, and arylamines, showcasing an efficient, room temperature synthesis process (Ghorbani‐Vaghei et al., 2014).
Antimicrobial Applications
Additionally, 1-bromo-2-triazolethane-1-sulfonyl fluoride, a derivative, has been used for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This derivative demonstrated enhanced antimicrobial activity against Gram-positive bacteria when functionalized with vinyl sulfonyl fluoride, suggesting its potential in medical applications and drug development (Leng et al., 2020).
Safety And Hazards
Specific safety and hazard information for 1-Bromo-3-(2-fluoroethanesulfonyl)benzene is not provided in the search results.
Future Directions
Future directions for the use or study of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
1-bromo-3-(2-fluoroethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJVKPHTARFCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-fluoroethanesulfonyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.